2-苄基环戊酮

描述

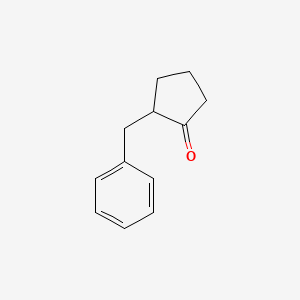

2-Benzylcyclopentanone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a cyclopentanone derivative with a benzyl group attached, which significantly influences its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of derivatives of 2-benzylcyclopentanone has been explored in several studies. For instance, the preparation of 2-(E)-benzylidene-5-aminomethylcyclopentanols from cyclopentanone involves a Stork reaction, Mannich reaction, and selective reduction, leading to compounds with potential anti-inflammatory activity . Additionally, the synthesis of quinolines through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes has been reported, demonstrating the versatility of 2-benzylcyclopentanone derivatives in organic synthesis .

Molecular Structure Analysis

The molecular and crystal structures of various 2-benzylcyclopentanone derivatives have been determined using X-ray single-crystal diffraction. For example, the structure of dicationic tetrakis(1,3-benzodithiol-2-ylidene)cyclopentanone was elucidated, revealing conjugation and charge distribution around the molecule . The crystal chemistry of photodimers of 2-benzyl-5-benzylidenecyclopentanone has also been studied, showing that the starting material favors the most stable crystal phase for the products .

Chemical Reactions Analysis

2-Benzylcyclopentanone and its derivatives undergo various chemical reactions. Photodimerization reactions have been observed in the crystalline state, leading to the formation of complex dimeric structures . The stereochemistry of 2-benzalcyclohexanones and 2-benzalcyclopentanones has been studied, revealing isomerization processes under acidic conditions and light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzylcyclopentanone derivatives are influenced by their molecular structures. The planarity and nonplanarity of these compounds affect their solid-state properties and photophysical behavior . The anti-inflammatory activity of certain derivatives has been evaluated, showing that these compounds maintain stability and efficacy . The NMR spectroscopy of the [2 + 2] autodimerization products provides insights into the solution behavior of these molecules .

科学研究应用

Acetaminophen肝毒性中的保护性属性

2-苄基环戊酮衍生物,如2-乙酰基环戊酮,已被探索其在药物诱导毒性模型中的保护能力。例如,2-乙酰基环戊酮在小鼠对乙酰氨基酚肝毒性表现出保护作用,暗示了在治疗与亲电药物和环境毒素相关的毒性中的潜在应用(Zhang et al., 2013)。

抗肿瘤药物的结构修饰

苯并噻唑衍生物,包括与2-苄基环戊酮相关的化合物,显示出作为化疗药物的潜力。这些化合物,特别是2-芳基苯并噻唑,已被研究其抗肿瘤性能,并对其结构进行修改已成为开发新的抗肿瘤药物的重点(Ahmed et al., 2012)。

对鱼类繁殖的影响

类似于2-苄基环戊酮的苯甲酮-2等化合物已被研究其对鱼类繁殖的影响。这些研究突出了这类化合物的环境影响,特别是它们对水生生物的雌激素作用(Weisbrod et al., 2007)。

抗肿瘤活性的前药开发

对结构与2-苄基环戊酮相似的新型抗肿瘤2-(4-氨基-3-甲基苯基)苯并噻唑的前药进行了研究。这些前药旨在改善药物亲脂性带来的限制,在治疗肿瘤方面展现出显著潜力(Bradshaw et al., 2002)。

晶体转化中的协同作用

已监测了类似于2-苄基-5-苄基亚苄基环戊酮的化合物晶体中的协同效应,为晶体结构内的化学转化和分子相互作用提供了见解(Turowska-Tyrk, 2002)。

作为线粒体钠钙交换体拮抗剂的潜力

与2-苄基环戊酮相关的苯并噻吩已被合成并评估为潜在的治疗II型糖尿病的药物,针对线粒体钠钙交换体。这些研究为糖尿病药物发现提供了一种新颖的方法(Pei et al., 2003)。

作用机制

Target of Action

It is known that cyclopentanone derivatives, like 2-benzylcyclopentanone, often interact with various enzymes and receptors in the body . The specific targets would depend on the exact biological context and the presence of other molecules.

Mode of Action

It is known that alkylbenzenes, such as benzyl groups, are activated towards oxidation at the benzylic position . This suggests that 2-Benzylcyclopentanone might undergo oxidation reactions in the body, leading to various downstream effects.

Biochemical Pathways

Cyclopentanone and its derivatives are known to be involved in various chemical reactions, including decarboxylation, nucleophilic attack, and ketonic decarboxylation . These reactions could potentially affect various biochemical pathways in the body.

Pharmacokinetics

General principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

Given its chemical structure, it is plausible that it could interact with various cellular components and potentially influence cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, pH, and the presence of other chemicals can affect the stability and reactivity of 2-Benzylcyclopentanone . .

属性

IUPAC Name |

2-benzylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKMRMXVNWHKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318933 | |

| Record name | 2-Benzylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylcyclopentanone | |

CAS RN |

2867-63-2 | |

| Record name | 2-Benzylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-benzylcyclopentanone and how do they influence its reactivity?

A1: 2-Benzylcyclopentanone features a cyclopentanone ring with a benzyl group attached to the alpha carbon. This structure allows for a variety of chemical transformations. For instance, the carbonyl group makes it susceptible to nucleophilic attack, enabling reactions like reduction to the corresponding alcohol. Furthermore, the presence of the benzyl group introduces steric hindrance, influencing the stereoselectivity of reactions. One study demonstrated this by using 2-benzylcyclopentanone as a substrate in an oxidation reaction with dimethyldioxirane, yielding the α-hydroxy carbonyl compound with high diastereoselectivity. []

Q2: How can 2-benzylcyclopentanone be used to study solid-state photoreactions?

A2: Derivatives of 2-benzylcyclopentanone, specifically 5-benzylidene-2-benzylcyclopentanone and 5-benzylidene-2-(4-chlorobenzyl)-cyclopentanone, have proven valuable in investigating the mechanism of [2+2] photodimerization reactions in the solid state. [, ] Researchers monitored the structural changes occurring within single crystals of these compounds during UV irradiation using X-ray diffraction. This allowed for the observation of molecular movements, changes in intermolecular distances, and variations in cell constants throughout the photoreaction. These studies provided crucial insights into the dynamic processes involved in solid-state photochemistry.

Q3: Is 2-benzylcyclopentanone a suitable substrate for enzymatic reduction?

A3: Yes, research has shown that 2-benzylcyclopentanone can be reduced by an aromatic aldehyde-ketone reductase (F3) isolated from rabbit liver cytosol. [] This enzyme exhibits a preference for NADPH as a cofactor and displays activity towards a variety of aromatic aldehydes, ketones, cyclohexanones, and 5α-3-ketosteroids. Interestingly, while simple cyclopentanones are not substrates, the presence of the benzyl group in 2-benzylcyclopentanone renders it a suitable substrate, highlighting the enzyme's specificity and the influence of substrate structure on enzymatic activity.

Q4: Can 2-benzylcyclopentanone be used to synthesize other valuable compounds?

A4: Absolutely. One study investigated the catalytic and chemical hydrogenation of 2-benzylidenecyclopentanone and 2-benzylcyclopentanone. [] This research successfully produced cis- and trans-2-benzylcyclopentanol, showcasing the potential for using 2-benzylcyclopentanone as a starting material for synthesizing a variety of derivatives with potential applications in different fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)